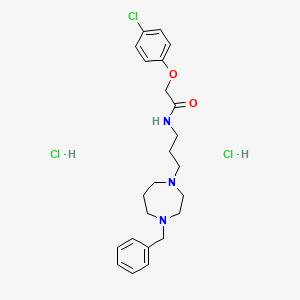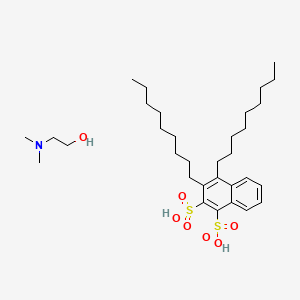
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate is a chemical compound known for its applications in various scientific fields. It is a derivative of aniline and is characterized by its unique structure, which includes both aminophenyl and iminocyclohexa-dienylidene groups. This compound is often used in dye chemistry and has significant implications in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate typically involves the reaction of 4-aminobenzaldehyde with aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of cellular structures.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pigments and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Pararosaniline: Another dye compound with similar staining properties.
Rosaniline: Used in similar applications but differs in its molecular structure.
Magenta II: A related compound with distinct chemical properties.
Uniqueness
4-((4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl)aniline phosphate stands out due to its unique combination of aminophenyl and iminocyclohexa-dienylidene groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from dye chemistry to biomedical research, highlights its significance in scientific research.
Properties
CAS No. |
85188-06-3 |
|---|---|
Molecular Formula |
C19H20N3O4P |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;phosphoric acid |
InChI |
InChI=1S/C19H17N3.H3O4P/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-5(2,3)4/h1-12,20H,21-22H2;(H3,1,2,3,4) |
InChI Key |
XDPJNDDZHMJNRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


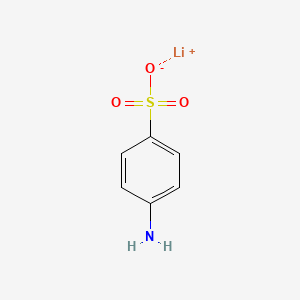
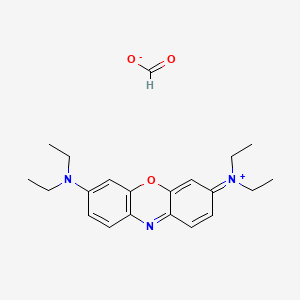
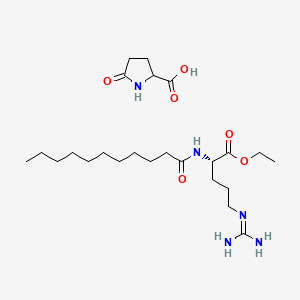
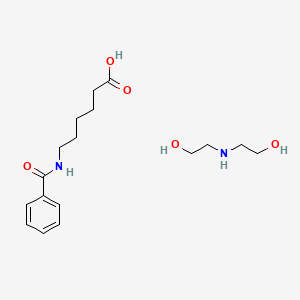
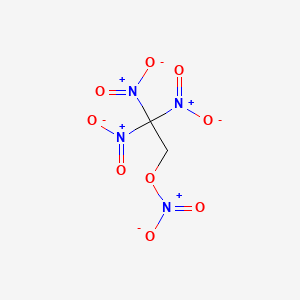
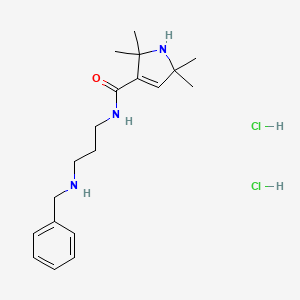
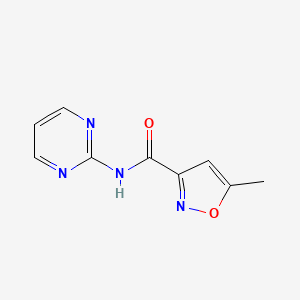
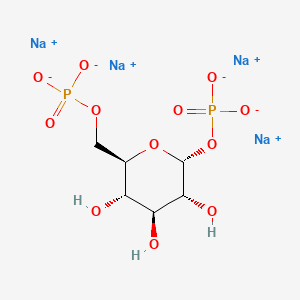
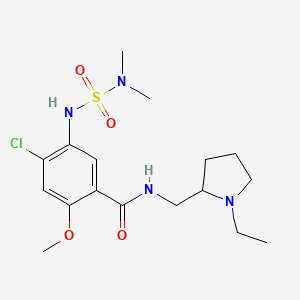


![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
